

Comparative analysis of (Rac)-Reparixin and repertaxin in scientific literature

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Compound of Interest

Compound Name: (Rac)-Reparixin

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A Comparative Analysis for Researchers: (Rac)-Reparixin vs. Repertaxin

For scientists and professionals in drug development, selecting the precise chemical tool is paramount. This guide provides an objective, data-driven comparison of **(Rac)-Reparixin** and its purified enantiomer, Repertaxin, both known as inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2.

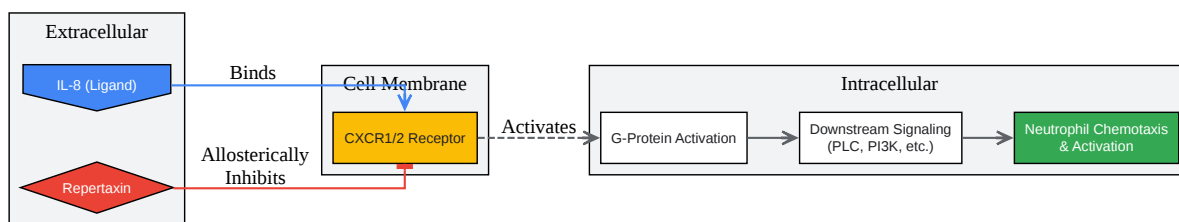
Chemical Identity: A Racemic Mixture vs. a Single Enantiomer

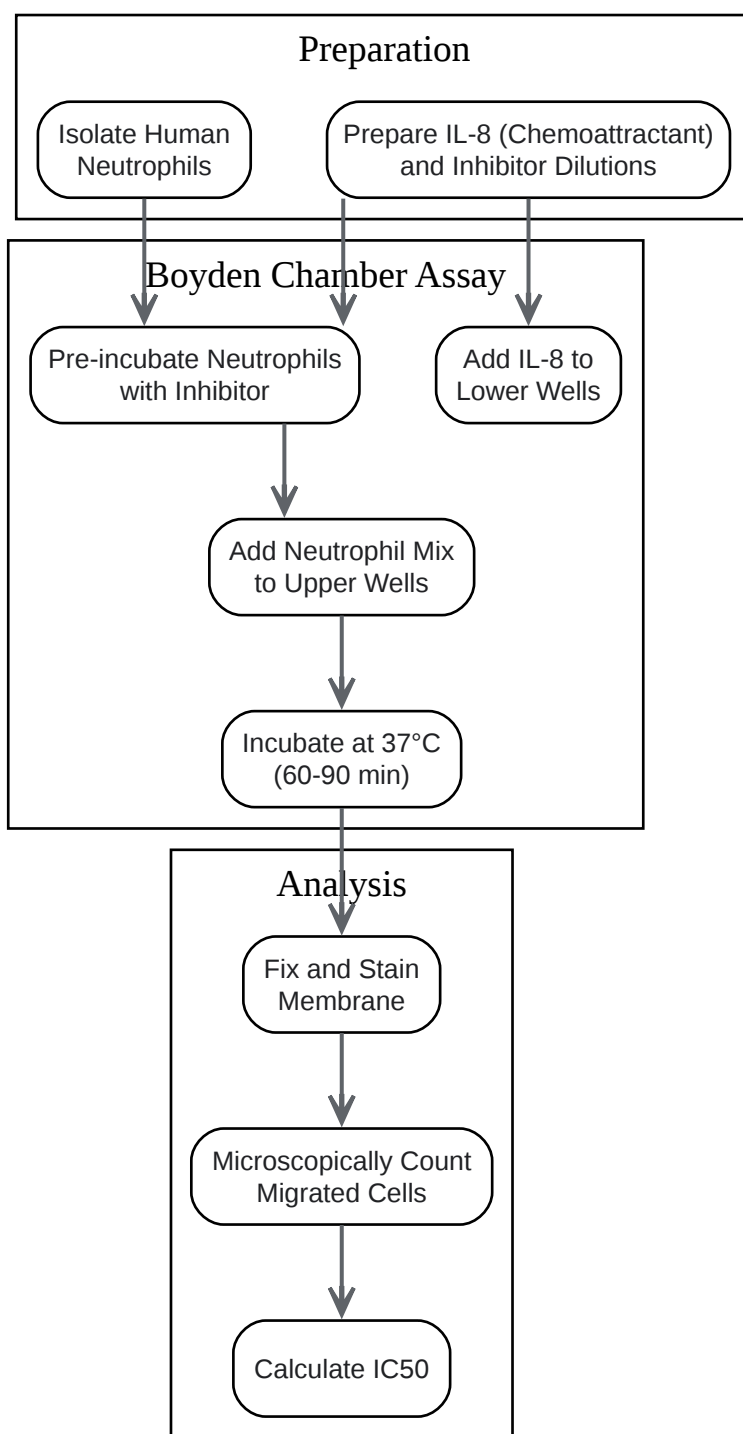
The fundamental difference between the two compounds lies in their stereochemistry. **(Rac)-Reparixin** is a racemic mixture, containing equal amounts of both the R(-) and S(+) enantiomers. Repertaxin, also known as L-Reparixin, is the isolated, pharmacologically active R(-) enantiomer.^{[1][2]} The S(+) enantiomer is considered biologically inactive. In drug development, using a single, active enantiomer like Repertaxin is generally preferred to avoid the metabolic burden and potential off-target effects of an inactive isomer.^[2]

Mechanism of Action: Allosteric Inhibition of CXCR1/2

Both **(Rac)-Reparixin** and Repertaxin function as non-competitive, allosteric inhibitors of the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2.[3][4] Instead of competing with the natural ligand, Interleukin-8 (IL-8), at its binding site, Repertaxin binds to a different (allosteric) site on the receptor. This binding event induces a conformational change that prevents the receptor from activating its downstream signaling cascade, even when IL-8 is bound.[4] This mechanism effectively blocks key inflammatory processes such as neutrophil activation, calcium mobilization, and chemotaxis.[1][3]

The signaling pathway inhibited by these compounds is crucial in inflammatory responses. Upon activation by ligands like IL-8, CXCR1/2 receptors couple to G-proteins, initiating a cascade that includes phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to neutrophil recruitment.[4] Repertaxin's allosteric inhibition halts this process at the receptor level.





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References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
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